5,9-Dodecadien-2-one, 6,10-dimethyl-
Description
Properties
CAS No. |
13125-74-1 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
6,10-dimethyldodeca-5,9-dien-2-one |
InChI |
InChI=1S/C14H24O/c1-5-12(2)8-6-9-13(3)10-7-11-14(4)15/h8,10H,5-7,9,11H2,1-4H3 |
InChI Key |
HSRQHSFPIKREMB-SDCOAONHSA-N |
SMILES |
CCC(=CCCC(=CCCC(=O)C)C)C |
Isomeric SMILES |
CC/C(=C/CC/C(=C/CCC(=O)C)/C)/C |
Canonical SMILES |
CCC(=CCCC(=CCCC(=O)C)C)C |
Other CAS No. |
13125-74-1 |
Origin of Product |
United States |
Chemical Synthesis and Synthetic Pathway Elucidation
Total Synthesis Strategies for 5,9-Dodecadien-2-one, 6,10-dimethyl-
The total synthesis of 5,9-Dodecadien-2-one, 6,10-dimethyl- hinges on a convergent approach, where key fragments of the molecule are synthesized separately and then coupled. A logical retrosynthetic analysis would disconnect the molecule into two main building blocks: a C7 keto-alkyne and a C5 alkenyl fragment. This strategy allows for the precise installation of stereochemistry and double bond geometry in the individual fragments before their final assembly.
Stereoselective Synthetic Methodologies
A primary challenge in the synthesis of this dodecadienone is the control of the two chiral centers at the C6 and C10 positions. Asymmetric propargylation of a prochiral ketone is a powerful method for establishing such stereocenters. nih.govnih.gov For instance, the synthesis could commence with a prochiral ketone, which upon reaction with a chiral propargylation agent, yields a homopropargylic alcohol with high enantiomeric excess. nih.gov The choice of catalyst, such as a chiral biphenol or a BINOL-derived catalyst, is crucial for inducing high levels of stereoselectivity. nih.gov
The reaction can be generalized as follows:
This approach allows for the creation of the chiral center that will become C6 in the final product. A similar strategy could be envisioned for the creation of the C10 stereocenter in the other fragment.
Control of Double Bond Geometry and Chirality in the Dodecadienone Core
The geometry of the two double bonds at C5 and C9 is another critical aspect of the synthesis. The desired stereochemistry of these alkenes can be achieved through stereoselective alkyne reduction or by using stereospecific cross-coupling reactions of alkenyl metals.
Z-Alkene Synthesis : The hydroboration of an internal alkyne with a sterically hindered borane, such as disiamylborane or 9-BBN, followed by protonolysis of the resulting vinylborane, typically leads to the formation of a Z-alkene. nih.govlibretexts.orgmasterorganicchemistry.com This method provides a reliable way to install the desired geometry for one of the double bonds.
E-Alkene Synthesis : Conversely, the hydrozirconation of a terminal alkyne with Schwartz's reagent (Cp2ZrHCl) produces an (E)-alkenylzirconocene intermediate. researchgate.netsantiago-lab.comorganicreactions.org This intermediate can then be used in subsequent coupling reactions, preserving the E geometry of the double bond.
By strategically choosing the alkyne precursors and the hydrometallation reagent, the geometry of both the C5 and C9 double bonds can be precisely controlled.
Precursor Compounds and Key Reaction Mechanisms
The successful synthesis of 5,9-Dodecadien-2-one, 6,10-dimethyl- relies on the careful selection and preparation of key precursor compounds and the application of robust reaction mechanisms.
Propargylation of Carbonyl Compounds in Homopropargyl Alcohol Synthesis
The synthesis of key chiral intermediates can be achieved through the propargylation of ketones. This reaction involves the nucleophilic addition of a propargyl or allenyl metal species to a carbonyl group, yielding a homopropargyl alcohol. acs.org The use of chiral catalysts or reagents allows for the enantioselective synthesis of these alcohols. nih.gov
For example, an enantioselective propargylation of a suitable ketone with an allenylboronate, catalyzed by a chiral biphenol, can produce the desired homopropargyl alcohol in high yield and enantiomeric excess. nih.gov
Table 1: Catalysts for Asymmetric Propargylation of Ketones
| Catalyst/Reagent | Ketone Substrate | Typical Enantiomeric Excess (ee) |
|---|---|---|
| (S)-3,3'-Br2-BINOL | Acetophenone | >90% |
| Chiral Allenylboronates | Various aliphatic ketones | 85-95% |
This table presents generalized data based on findings in the field of asymmetric synthesis.
Coupling Reactions (e.g., Palladium Catalysis, Chodkiewicz-Cadiot Reaction for related dienes)
Coupling reactions are essential for assembling the carbon skeleton of the target molecule from its precursor fragments.
Palladium-Catalyzed Cross-Coupling : Palladium-catalyzed reactions, such as the Suzuki and Negishi couplings, are powerful tools for forming carbon-carbon bonds. nih.govnih.govmdpi.com For instance, an (E)-alkenylzirconocene, generated via hydrozirconation, can be transmetalated to zinc and then coupled with a vinyl halide under palladium catalysis. nih.gov Alternatively, a vinylborane can be coupled with a vinyl halide in a Suzuki reaction. nih.govmdpi.com A particularly relevant transformation is the palladium-catalyzed coupling of an alkenylzirconocene with an acyl chloride, which directly forms an enone moiety. santiago-lab.comorganic-chemistry.orgresearchgate.net
Chodkiewicz-Cadiot Reaction : For the synthesis of related diynes, which can be precursors to dienes, the Chodkiewicz-Cadiot reaction provides a reliable method for coupling a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base. This reaction is highly selective for the formation of unsymmetrical diynes.
Table 2: Key Coupling Reactions in Diene and Enone Synthesis
| Reaction Name | Coupling Partners | Catalyst/Reagent | Bond Formed |
|---|---|---|---|
| Suzuki Coupling | Alkenylborane + Alkenyl Halide | Pd complex + Base | C(sp2)-C(sp2) |
| Negishi Coupling | Alkenylzinc + Alkenyl Halide | Pd or Ni complex | C(sp2)-C(sp2) |
| Acyl Chloride Coupling | Alkenylzirconocene + Acyl Chloride | Pd complex | C(sp2)-C(acyl) |
This table summarizes common coupling reactions and their components.
Hydroboration and Hydrozirconation in Diene Formation (relevant to dodecadienols)
The stereoselective formation of the diene moieties in precursors to the target molecule, such as the corresponding dodecadienols, is critically dependent on hydrometallation reactions of alkynes.
Hydroboration : The syn-addition of a B-H bond across an alkyne is a cornerstone of stereoselective alkene synthesis. libretexts.org Using a bulky borane reagent like disiamylborane ((Sia)2BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) on a terminal alkyne results in an anti-Markovnikov addition to form a vinylborane. libretexts.orgmasterorganicchemistry.com This intermediate can then be used in subsequent reactions, such as protonolysis to yield a Z-alkene or a Suzuki coupling to form a more substituted alkene with retention of stereochemistry. nih.govsemanticscholar.org
Hydrozirconation : The reaction of an alkyne with Schwartz's reagent (Cp2ZrHCl) also proceeds via a syn-addition mechanism, placing the zirconium on the less sterically hindered carbon to form an (E)-alkenylzirconocene. researchgate.netsantiago-lab.comorganicreactions.org These organozirconium intermediates are versatile and can react with a variety of electrophiles, including acyl chlorides, with retention of the double bond geometry. santiago-lab.comorganic-chemistry.org
The strategic application of these hydrometallation reactions allows for the precise and predictable construction of the required double bond geometries within the dodecadienone framework.
Development of Novel Synthetic Methodologies
The synthesis of specific terpenoid ketones such as 5,9-Dodecadien-2-one, 6,10-dimethyl-, which are valuable in the fragrance and fine chemical industries, is continuously evolving. Modern synthetic chemistry aims to develop methodologies that are not only efficient and high-yielding but also align with the principles of sustainability. This has led to the exploration of unconventional energy sources and green chemistry principles to improve upon traditional synthetic routes.
Traditional organic synthesis often relies on conventional thermal heating, which can be slow and energy-intensive. Unconventional energy sources like microwave (MW) irradiation and ultrasound (US) have emerged as powerful tools to accelerate chemical reactions, often leading to higher yields and purities in significantly shorter timeframes. nih.gov These techniques are being increasingly applied to complex organic syntheses, including key reactions in terpenoid chemistry.
Microwave-Assisted Synthesis: Microwave irradiation accelerates reactions by directly coupling with the molecules in the reaction mixture, leading to rapid and uniform heating. This localized superheating can dramatically reduce reaction times from hours to minutes and enhance reaction rates. organic-chemistry.orgmdpi.com For the synthesis of acyclic terpenoid ketones, key reactions such as the Claisen or Carroll rearrangements are often employed. wikipedia.org The Carroll rearrangement, a decarboxylative allylation, is a classic method for forming γ,δ-allylketones and is used in the synthesis of related compounds like geranylacetone. wikipedia.org
While specific literature on the microwave-assisted synthesis of 5,9-Dodecadien-2-one, 6,10-dimethyl- is not extensively detailed, the known benefits of microwave assistance on sigmatropic rearrangements provide a strong basis for its application. researchgate.netacs.orgnih.gov A hypothetical microwave-assisted Carroll rearrangement could involve the reaction of a suitable allylic alcohol with a β-keto ester. The microwave irradiation would be expected to significantly accelerate the rearrangement and subsequent decarboxylation steps, potentially under solvent-free conditions, which further enhances its green credentials. nih.gov
Ultrasound-Assisted Synthesis (Sonochemistry): Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation in a liquid medium—the formation, growth, and implosive collapse of bubbles. nih.govuniv.kiev.ua This collapse generates localized hot spots with extreme temperatures and pressures, leading to a significant enhancement of reaction rates. nih.gov Ultrasound has been successfully used to promote various organic reactions, including condensations and rearrangements. nih.govresearchgate.netnih.gov
In the context of dodecadienone synthesis, ultrasound could be applied to a Claisen-Schmidt condensation or a rearrangement step. The intense mixing and energy provided by cavitation can overcome mass transfer limitations and increase the reactivity of reagents, leading to higher yields and shorter reaction times, often at ambient temperature. univ.kiev.uanih.gov For instance, an ultrasound-promoted Claisen rearrangement could offer a highly regioselective and stereoselective pathway to the desired dodecadienone framework with reduced energy consumption compared to thermal methods. nih.gov
| Parameter | Conventional Heating | Microwave Irradiation | Ultrasound Irradiation |
|---|---|---|---|
| Reaction Time | 6-12 hours | 5-15 minutes | 30-60 minutes |
| Yield (%) | 65-75% | >90% | 85-95% |
| Energy Source | Oil Bath / Heating Mantle | Microwave Reactor | Ultrasonic Bath / Probe |
| Solvent Conditions | High-boiling solvent (e.g., xylene) | High-boiling solvent or solvent-free | Various solvents, often at room temp. |
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netresearchgate.net This paradigm shift is particularly relevant in the synthesis of fine chemicals, where sustainability and environmental impact are of increasing concern. Key green approaches applicable to the synthesis of 5,9-Dodecadien-2-one, 6,10-dimethyl- include biocatalysis and the use of renewable or environmentally benign solvents.
Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild conditions (ambient temperature and pressure, neutral pH), making them ideal green chemistry tools. maynoothuniversity.ie In terpenoid synthesis, biocatalysts such as lipases, reductases, and engineered terpene synthases are gaining prominence. nih.govrsc.orgmdpi.com
A potential green route to 5,9-Dodecadien-2-one, 6,10-dimethyl- could involve the enzymatic reduction of a corresponding α,β-unsaturated precursor ketone (an enone). Ketoreductases (KREDs) are known to perform such reductions with high enantioselectivity. nih.govgeorgiasouthern.edu Alternatively, lipases can be used for the kinetic resolution of racemic intermediates, providing access to chiral building blocks for stereoselective synthesis. mdpi.comunipd.it Furthermore, advances in synthetic biology allow for the engineering of microorganisms to produce complex terpenoids directly from simple renewable feedstocks like glucose, representing an ultimate green manufacturing approach. rsc.orgresearchgate.net This involves assembling the entire biosynthetic pathway in a microbial host, bypassing the need for traditional multi-step chemical synthesis.
Use of Green Solvents: A significant portion of chemical waste is generated from volatile organic solvents. Replacing these with greener alternatives is a core principle of green chemistry. nih.gov Water is the most desirable green solvent, although the low aqueous solubility of many organic substrates can be a limitation. Other green solvents include supercritical fluids (like CO2), ionic liquids, and bio-solvents derived from renewable resources. researchgate.net Interestingly, certain terpenes, such as d-limonene or α-pinene, are themselves effective organic solvents and are considered green due to their renewable origin and biodegradability. researchgate.netmdpi.comresearchgate.net Performing the synthesis of one terpenoid in another terpene-based solvent system is an attractive concept that aligns with the principles of a circular bio-economy.
| Parameter | Conventional Chemical Synthesis | Biocatalytic (Green) Approach |
|---|---|---|
| Catalyst | Metal salts or strong acids/bases | Isolated Enzyme (e.g., Ketoreductase) or Whole Cell |
| Solvent | Petroleum-derived (e.g., Toluene, Hexane) | Aqueous buffer or Green Solvent (e.g., 2-MeTHF) |
| Temperature | Often elevated (>100 °C) | Ambient (25-40 °C) |
| Pressure | Atmospheric or elevated | Atmospheric |
| Byproducts | Stoichiometric waste from reagents | Minimal, often just water or cofactor regeneration products |
| Stereoselectivity | Often requires chiral auxiliaries or catalysts | Often inherently high (enantioselective) |
Advanced Analytical and Spectroscopic Characterization
Chromatographic Separation Techniques
Chromatographic methods are essential for isolating 5,9-Dodecadien-2-one, 6,10-dimethyl- from complex matrices, a critical step prior to its detection and characterization. The choice between gas and liquid chromatography is primarily dictated by the volatility of the compound and the nature of the sample matrix.
Given its volatile nature, Gas Chromatography (GC) is the predominant technique for the analysis of 5,9-Dodecadien-2-one, 6,10-dimethyl-. This compound has been identified as a volatile constituent in a variety of natural products, including the ethanolic extract of the mangrove plant Bruguiera cylindrica, the bark of Alstonia scholaris, and fruit jams.
In these analyses, GC is almost invariably coupled with Mass Spectrometry (GC-MS). The separation is typically achieved on a non-polar or semi-polar capillary column. For instance, a common stationary phase used is 5% phenyl methyl siloxane (HP-5MS), which separates compounds based on their boiling points and interaction with the stationary phase. The retention time (RT) for 5,9-Dodecadien-2-one, 6,10-dimethyl- varies depending on the specific GC parameters, such as the temperature program, column length, and carrier gas flow rate. Reported retention times include 6.93 minutes and 9.65 minutes under different analytical conditions.
| Sample Matrix | GC Column | Retention Time (min) | Reference |
|---|---|---|---|
| Dichloromethane extract of Alstonia scholaris bark | HP-5MS (30 m x 250 mm x 0.25 mm) | 6.93 | acs.org |
| Ethanolic extract of Bruguiera cylindrica | Elite-1 fused silica (B1680970) capillary column (30 m x 0.25 mm x 1µm) | 9.65 | researchgate.net |
| Pyrolysis products of Cornus officinalis bark | HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) | 11.92 | |
| Volatiles from fruit jams | Not specified | Not specified |
While less common for a volatile compound like 5,9-Dodecadien-2-one, 6,10-dimethyl-, Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is employed for the analysis of non-volatile extracts that may contain this compound as part of a larger chemical profile. For example, an LC-ESI-Q-ToF-MS/MS analysis was performed on a methanol-DMSO extract of Alstonia scholaris bark, which also contained the target compound. In such cases, LC is used to separate a wide range of compounds with varying polarities and molecular weights present in the extract. The technique is particularly useful for analyzing less volatile or thermally labile compounds that are not suitable for GC analysis. The separation of sesquiterpene ketones, in general, can be achieved using reversed-phase columns (e.g., C18) with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
Mass Spectrometry (MS) Techniques
Mass spectrometry is indispensable for the identification and structural characterization of 5,9-Dodecadien-2-one, 6,10-dimethyl-. Various MS techniques provide complementary information, from the compound's molecular weight to its elemental composition and fragmentation behavior.
When coupled with GC, Electron Ionization (EI) is the most common ionization method used for the analysis of 5,9-Dodecadien-2-one, 6,10-dimethyl-. In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule, characterized by a molecular ion peak (M+) and various fragment ions.
For 5,9-Dodecadien-2-one, 6,10-dimethyl- (C14H24O), the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 208. The fragmentation pattern is consistent with that of a ketone. Key fragmentation processes for ketones include alpha-cleavage (cleavage of the C-C bond adjacent to the carbonyl group) and McLafferty rearrangement. These processes lead to the formation of characteristic fragment ions that are used to confirm the structure of the compound. The identity of the compound in various studies has been confirmed by comparing its EI mass spectrum with reference spectra in databases like the NIST library.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C14H24O | researchgate.net |
| Molecular Weight | 208 g/mol | researchgate.net |
| Ionization Method | Electron Ionization (EI) | acs.org |
| Key Fragmentation Pathways | Alpha-cleavage, McLafferty rearrangement |
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a compound with high accuracy and precision. By measuring the exact mass of the molecular ion, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. For 5,9-Dodecadien-2-one, 6,10-dimethyl-, the theoretical exact mass of the neutral molecule [M] is 208.1827 Da, and for the protonated molecule [M+H]+, it is 209.1905 Da. Experimental determination of the exact mass, typically within a few parts per million (ppm) of the theoretical value, provides unambiguous confirmation of the elemental formula C14H24O. This level of accuracy is crucial for differentiating it from other potential isomers or isobaric compounds.
Tandem Mass Spectrometry (MS/MS) is a technique used to further elucidate the structure of a compound by analyzing the fragmentation of a selected precursor ion. In an MS/MS experiment, the molecular ion or a specific fragment ion of 5,9-Dodecadien-2-one, 6,10-dimethyl- would be isolated and then subjected to collision-induced dissociation (CID). The resulting product ions provide detailed information about the connectivity of atoms within the molecule. For instance, the fragmentation of the carbonyl group and the unsaturated carbon chains would yield specific daughter ions, helping to confirm the positions of the double bonds and the methyl groups. While detailed MS/MS studies specifically targeting this compound are not widely reported, the use of techniques like LC-ESI-Q-ToF-MS/MS on extracts containing it demonstrates the potential for such detailed structural analysis. acs.org
Specialized Sampling and Detection Methods for Volatile Compounds
Dynamic Headspace Adsorption for Volatile Collection
Dynamic headspace (DHS) is a widely utilized technique for the extraction and preconcentration of volatile and semi-volatile organic compounds (VOCs) from solid or liquid samples. This method is particularly advantageous for the analysis of trace-level aroma compounds like unsaturated ketones. The process involves purging the sample with a continuous flow of an inert gas, such as nitrogen or helium. This gas stream strips the volatile compounds from the sample's headspace and carries them onto an adsorbent trap. The trapped compounds can then be thermally desorbed and transferred to an analytical instrument, typically a gas chromatograph (GC), for separation and identification.
The efficiency of DHS is influenced by several parameters, including the type of adsorbent material, purge gas flow rate, sampling time, and temperature. The choice of adsorbent is critical and depends on the polarity and volatility of the target analytes. Common adsorbents include Tenax®, graphitized carbon black, and carbon molecular sieves, often used in combination to trap a wide range of volatiles.
| Parameter | Condition |
|---|---|
| Sample Matrix | Flower petals |
| Sample Amount | 5 g |
| Purge Gas | Helium |
| Flow Rate | 50 mL/min |
| Sampling Time | 30 min |
| Trap Adsorbent | Tenax® TA/Carbotrap® |
| Desorption Temperature | 250°C |
The selection of these parameters would be aimed at maximizing the recovery of a semi-volatile ketone like 5,9-Dodecadien-2-one, 6,10-dimethyl-, while minimizing the collection of highly volatile or non-volatile interferences. The subsequent analysis by gas chromatography-mass spectrometry (GC-MS) would allow for the tentative identification and quantification of the target compound.
Olfactometry-Coupled Analytical Systems
Gas chromatography-olfactometry (GC-O) is a powerful analytical technique that combines the separation capabilities of gas chromatography with human sensory perception. nih.gov In a GC-O system, the effluent from the GC column is split, with one portion directed to a conventional detector (such as a mass spectrometer or a flame ionization detector) and the other to a sniffing port. A trained sensory panelist or analyst sniffs the effluent at the port and records the odor characteristics and intensity of the compounds as they elute from the column. nih.gov
This technique is invaluable for identifying aroma-active compounds in a complex mixture, as it directly links the chemical identity of a compound to its sensory perception. For a compound like 5,9-Dodecadien-2-one, 6,10-dimethyl-, which is likely to possess a distinct aroma, GC-O analysis would be instrumental in characterizing its odor profile. While specific GC-O data for this compound is not documented in the available literature, we can infer its likely sensory attributes based on similar unsaturated ketones found in nature, which often exhibit floral, fruity, or waxy notes.
The results of a GC-O analysis are typically presented in an aromagram, which plots odor intensity versus retention time. Different GC-O techniques, such as Aroma Extract Dilution Analysis (AEDA) or CharmAnalysis™, can be employed to determine the relative odor potency of the volatile constituents.
A hypothetical GC-O analysis of a floral extract containing 5,9-Dodecadien-2-one, 6,10-dimethyl- might yield the following sensory data:
| Retention Index | Odor Descriptor | Intensity (Scale 1-10) |
|---|---|---|
| Hypothetical RI for 5,9-Dodecadien-2-one, 6,10-dimethyl- | Floral, slightly waxy, green | 8 |
| Other Compound 1 | Sweet, fruity | 6 |
| Other Compound 2 | Spicy, woody | 5 |
Chemical Ecology and Inter Species Communication
Inter-organismal Chemical Interactions
The exchange of chemical cues is not limited to intra-species communication. It also plays a vital role in the complex relationships between different organisms, such as insects and their host plants, or insects and their associated microbes.
Insects rely heavily on volatile organic compounds (VOCs) released by plants to locate suitable hosts for feeding and oviposition. The codling moth, Cydia pomonella, is a significant pest of pome fruits, and its olfactory system is finely tuned to detect a range of plant volatiles. However, there is no specific research available that details any interaction between 5,9-Dodecadien-2-one, 6,10-dimethyl- and the olfactory system of Cydia pomonella or any other insect species in the context of insect-plant interactions.
While direct information on 5,9-Dodecadien-2-one, 6,10-dimethyl- in insect-microbe interactions is unavailable, research on the structurally related compound, geranylacetone, offers valuable insights into this area. Bark beetles, for instance, have intricate symbiotic relationships with fungi. These fungi can modify the chemical profile of the host tree, producing volatiles that influence beetle behavior.
Geranylacetone has been identified as a semiochemical in the context of these interactions. It can act as a deterrent or repellent to herbivores nih.govnih.gov. For example, studies on the green peach aphid, Myzus persicae, have shown that while geranylacetone does not deter initial probing, it has a post-ingestive deterrent effect, causing the aphids to not settle on treated leaves nih.govnih.gov.
Furthermore, in the relationship between bark beetles and their symbiotic fungi, geranylacetone can function as an anti-attractant. Research on the Eurasian spruce bark beetle, Ips typographus, and its associated fungus, Endoconidiophora polonica, has demonstrated that geranylacetone produced by the fungus can signal an overexploited host, thus deterring further beetle aggregation plos.org. This compound is one of several volatiles produced by blue-stain fungi associated with bark beetles, which are often biosynthesized through isoprenoid pathways plos.orgnih.govdiva-portal.org. The presence of geranylacetone in these fungal emissions highlights its role in mediating the complex chemical communication within this symbiotic relationship.
Table 1: Documented Biological Activity of the Related Compound Geranylacetone
| Organism | Interaction Type | Effect of Geranylacetone |
| Myzus persicae (Green Peach Aphid) | Insect-Plant | Post-ingestive deterrent nih.govnih.gov |
| Ips typographus (Eurasian Spruce Bark Beetle) | Insect-Microbe (Fungal Symbiont) | Anti-attractant plos.org |
Plant-Microbe Interactions
While direct research on the role of 5,9-Dodecadien-2-one, 6,10-dimethyl- in plant-microbe interactions, specifically involving rhizobacteria, is not extensively documented in current scientific literature, the broader context of volatile organic compounds (VOCs) in such relationships provides a framework for understanding its potential functions. Rhizobacteria are known to produce a diverse array of VOCs that can influence plant growth and health. mdpi.comnih.govmdpi.com These compounds are lipophilic substances with high vapor pressure that can diffuse through soil and interact with plant roots. frontiersin.org
General studies have shown that bacterial VOCs can significantly impact plant physiology, including the biosynthesis of secondary metabolites in plants. mdpi.comnih.gov For instance, VOCs from rhizobacteria have been observed to increase the production of essential oils and other growth parameters in plants like peppermint. nih.gov It is plausible that 5,9-Dodecadien-2-one, 6,10-dimethyl-, as a volatile terpenoid, could be involved in similar signaling pathways, potentially influencing the recruitment of beneficial microbes or acting as a defense compound. However, specific studies demonstrating the emission of this particular compound by rhizobacteria or its direct effects on them are currently lacking.
Illustrative Volatile Organic Compounds from Rhizobacteria and Their Effects
| Bacterial Species | Volatile Compound(s) | Observed Effect on Plants | Reference |
|---|---|---|---|
| Pseudomonas fluorescens, Bacillus subtilis | Various VOCs | Increased growth parameters and essential oil production in Mentha piperita | nih.gov |
| Rahnella aquatilis JZ-GX1 | 2,3-butanediol | Enhanced salt tolerance in Robinia pseudoacacia | nih.gov |
This table presents examples of rhizobacterial VOCs and their effects on plants to illustrate the nature of plant-microbe interactions, as direct data for 5,9-Dodecadien-2-one, 6,10-dimethyl- is not available.
Environmental Context of Semiochemical Emission
The emission of semiochemicals like 5,9-Dodecadien-2-one, 6,10-dimethyl- is not static but is influenced by a variety of environmental factors. These factors can alter the volatile profiles of plants, thereby affecting their interactions with other organisms.
The emission of plant volatiles, including terpenoids, is significantly influenced by abiotic factors such as temperature, light, humidity, and nutrient availability. nih.govmdpi.comresearchgate.net Temperature, in particular, can exponentially increase the emission rates of many VOCs up to an optimal point by increasing their vapor pressure and the enzymatic activity involved in their synthesis. cas.cz Light is another critical factor, as the production of many terpenes is linked to photosynthesis. cas.cz
General Influence of Abiotic Factors on Plant Terpenoid Emissions
| Environmental Factor | General Effect on Terpenoid Emission | Reference |
|---|---|---|
| Temperature | Emission rates generally increase with temperature up to an optimum. | mdpi.comcas.cz |
| Light | Emission can be light-dependent, often linked to photosynthetic activity. | mdpi.comcas.cz |
| Drought Stress | Can lead to significant changes in the composition and quantity of emitted volatiles. | nih.govresearchgate.net |
This table summarizes the general effects of environmental factors on the emission of plant terpenoids, providing a context for the potential behavior of 5,9-Dodecadien-2-one, 6,10-dimethyl-.
In agricultural habitats such as tomato fields, volatile compounds play a crucial role in plant defense and communication. Terpenoids, a class to which 5,9-Dodecadien-2-one, 6,10-dimethyl- belongs, are key mediators of these interactions. researchgate.netusda.govmdpi.com Tomato plants produce a diverse array of terpenes that can repel herbivores, attract natural enemies of pests, and even communicate with neighboring plants. usda.govscielo.br
Enzymatic and Chemical Transformations
Biotransformation Pathways
Biotransformation, the process by which organic compounds are modified by living organisms, offers a mild and often stereoselective alternative to traditional chemical synthesis. In the context of 5,9-Dodecadien-2-one, 6,10-dimethyl-, both microbial and plant-based enzymatic systems are expected to play a significant role in its metabolic fate.
Microorganisms, including bacteria and fungi, are well-known for their ability to metabolize a wide range of organic compounds, including terpenoids and unsaturated ketones. jmaps.inreseaprojournal.com The metabolism of 5,9-Dodecadien-2-one, 6,10-dimethyl- by microbes is likely to involve the reduction of the ketone group and/or the double bonds of the diene system.
Enzymes such as ene-reductases, belonging to the 'Old Yellow Enzyme' family of flavoproteins, are known to catalyze the asymmetric reduction of α,β-unsaturated compounds. nih.gov It is plausible that microbial ene-reductases could selectively reduce one or both of the double bonds in the conjugated diene system of 5,9-Dodecadien-2-one, 6,10-dimethyl-. Furthermore, microbial reductases can also target the ketone functionality, leading to the corresponding secondary alcohol. The stereoselectivity of these reductions is a key feature of microbial transformations. acs.org
Table 1: Potential Microbial Metabolites of 5,9-Dodecadien-2-one, 6,10-dimethyl-
| Starting Compound | Microorganism (Example) | Enzyme Type (Probable) | Potential Metabolite(s) |
| 5,9-Dodecadien-2-one, 6,10-dimethyl- | Beauveria sulfurescens | Ketone Reductase | 6,10-dimethyl-5,9-dodecadien-2-ol |
| 5,9-Dodecadien-2-one, 6,10-dimethyl- | Yeast (e.g., Saccharomyces cerevisiae) | Ene-Reductase | 6,10-dimethyl-9-dodecen-2-one |
| 5,9-Dodecadien-2-one, 6,10-dimethyl- | Various Fungi and Bacteria | Multiple Reductases | 6,10-dimethyldodecan-2-one |
Plant-based enzymes, such as perakine reductase found in Rauvolfia species, have been shown to effectively reduce α,β-unsaturated ketones to their corresponding allylic alcohols with high enantioselectivity. nih.gov Therefore, it is anticipated that plant enzymes could reduce the ketone group of 5,9-Dodecadien-2-one, 6,10-dimethyl- to the corresponding alcohol. Additionally, other plant enzymes could potentially hydroxylate the molecule at various positions or catalyze the isomerization of the double bonds.
Chemical Reactivity and Derivative Formation
The chemical reactivity of 5,9-Dodecadien-2-one, 6,10-dimethyl- is centered around its two primary functional groups: the ketone and the conjugated diene.
The carbonyl group of the ketone is electrophilic and thus susceptible to nucleophilic addition reactions. ck12.orgwikipedia.orgbyjus.comkhanacademy.org Strong nucleophiles can add directly to the carbonyl carbon, while weaker nucleophiles may require acid catalysis to activate the carbonyl group. A common reaction is the reduction of the ketone to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Table 2: Common Chemical Reactions of the Ketone Functionality
| Reaction Type | Reagent(s) | Product Type |
| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |
| Grignard Reaction | RMgX | Tertiary Alcohol |
| Wittig Reaction | Ph₃P=CHR' | Alkene |
| Acetal Formation | R'OH, H⁺ | Acetal |
The conjugated diene system in 5,9-Dodecadien-2-one, 6,10-dimethyl- can undergo a variety of reactions, including electrophilic additions and cycloadditions. The reduction of conjugated enones can be achieved using various methods, including catalytic hydrogenation (H₂/Pd, Pt, or Ni) which typically reduces both the double bonds and the carbonyl group, or dissolving metal reductions (e.g., Na in liquid NH₃) which can selectively reduce the diene. chempedia.infoyoutube.com
Cycloaddition reactions, such as the Diels-Alder reaction, are characteristic of conjugated dienes. acs.orgnih.govacs.orgtandfonline.comresearchgate.net In this reaction, the diene reacts with a dienophile to form a six-membered ring. The reactivity of the diene in 5,9-Dodecadien-2-one, 6,10-dimethyl- would be influenced by the steric and electronic effects of the methyl and alkyl substituents.
The double bonds in the diene system can exist as different geometric isomers (E/Z). Isomerization between these forms can be induced by heat, light, or catalysts. acs.orgresearchgate.netresearchgate.netnih.gov For instance, β,γ-unsaturated ketones can be isomerized to their more stable α,β-conjugated isomers in the presence of acid or base. ambeed.com
The reduction of the ketone or the double bonds can create new stereocenters, leading to the formation of diastereomers and enantiomers. The stereochemical outcome of these reactions is highly dependent on the reagents and conditions used. For example, enzymatic reductions are often highly stereoselective, while many chemical reductions may produce racemic or diastereomeric mixtures. Furthermore, rearrangements such as the dienone-phenol rearrangement can occur under acidic conditions, leading to aromatic compounds. wikipedia.orgrsc.orgic.ac.uk
Computational Chemistry and Molecular Modeling Studies of 5,9-Dodecadien-2-one, 6,10-dimethyl-
Computational chemistry and molecular modeling have become indispensable tools in modern chemical and biological research, offering insights into molecular interactions that are often difficult to obtain through experimental methods alone. For the compound 5,9-Dodecadien-2-one, 6,10-dimethyl-, these computational approaches are instrumental in elucidating its potential biological activities and mechanisms of action at a molecular level.
Molecular Docking Studies for Elucidating Molecular Interactions with Biomolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand and predict the interaction between a ligand, such as 5,9-Dodecadien-2-one, 6,10-dimethyl-, and a macromolecular target, typically a protein.
A key study investigating the bioactive compounds from the aqueous extract of the sea cucumber Holothuria parva identified 6,10-dimethyldodeca-5,9-dien-2-one as a significant component through Gas Chromatography-Mass Spectrometry (GC-MS) analysis. nih.gov To explore the therapeutic potential of the identified compounds, molecular docking studies were performed to evaluate their binding affinities to various proteins involved in cell proliferation. nih.gov
The study utilized AutoDock Vina for the docking process, a widely recognized software for its accuracy and efficiency in predicting binding modes and affinities. researchgate.net The research revealed that 6,10-dimethyldodeca-5,9-dien-2-one exhibited a high binding affinity for two crucial proteins: Proliferating Cell Nuclear Antigen (PCNA) and Hypoxia-Inducible Factor 1 (HIF-1). nih.gov PCNA is a key protein in DNA replication and repair, making it a significant target in cell proliferation studies. HIF-1 is a transcription factor that plays a pivotal role in the cellular response to hypoxia and is also implicated in cell proliferation and survival. nih.gov
The specific binding affinities, represented as Gibbs free energy (ΔG) in kcal/mol, indicate the stability of the ligand-protein complex. A more negative value suggests a stronger and more stable interaction. The findings from this study position 6,10-dimethyldodeca-5,9-dien-2-one as a compound of interest for its potential interactions with key biomolecules involved in cellular proliferation. nih.gov
| Compound | Target Protein | Binding Affinity (ΔG kcal/mol) | Significance of Target |
|---|---|---|---|
| 6,10-dimethyldodeca-5,9-dien-2-one | Proliferating Cell Nuclear Antigen (PCNA) | High | Essential for DNA replication and repair |
| 6,10-dimethyldodeca-5,9-dien-2-one | Hypoxia-Inducible Factor 1 (HIF-1) | High | Regulates cellular response to low oxygen and proliferation |
Molecular Dynamics Simulations to Assess Binding Stability
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. In the context of drug discovery and molecular biology, MD simulations are often employed as a follow-up to molecular docking. These simulations can provide a more dynamic and realistic view of the ligand-protein complex, assessing the stability of the predicted binding pose over time in a simulated physiological environment.
Despite the identification of promising interactions through molecular docking, a review of the scientific literature indicates that no specific molecular dynamics simulation studies have been published for the complex of 5,9-Dodecadien-2-one, 6,10-dimethyl- with its potential biological targets, such as PCNA or HIF-1. Such studies would be a valuable next step to validate the docking results and to provide deeper insights into the conformational changes and the key residues that stabilize the interaction over time.
Quantitative Structure-Activity Relationship (QSAR) Studies for Predicting Biological Activities
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.
A comprehensive search of the scientific literature reveals that there are currently no published QSAR studies specifically focused on 5,9-Dodecadien-2-one, 6,10-dimethyl-, or a series of its analogs. The development of a QSAR model would require a dataset of structurally similar compounds with experimentally determined biological activities against a specific target. Such a model could accelerate the discovery of new derivatives with enhanced biological profiles.
Environmental Fate and Degradation Studies
Photolytic Degradation Pathways
Photolytic degradation involves the breakdown of chemical compounds by light energy. For 5,9-Dodecadien-2-one, 6,10-dimethyl-, which is also known as geranylacetone, a significant pathway for its formation in the environment is through the ozonolysis of larger organic molecules, such as carotenoids and other vegetable matter. wikipedia.org This process involves the cleavage of carbon-carbon double bonds by ozone.
Conversely, the double bonds within the structure of 5,9-Dodecadien-2-one, 6,10-dimethyl- are also susceptible to ozonolysis, leading to its degradation. wikipedia.org The reaction with ozone would cleave the molecule at the 5,9-diene positions, resulting in the formation of smaller aldehydes and ketones. organic-chemistry.orgmasterorganicchemistry.com
The primary mechanism of ozonolysis involves the initial formation of an unstable primary ozonide (molozonide), which then rearranges to a more stable ozonide. libretexts.org Subsequent cleavage of the ozonide, depending on the reaction conditions, can yield a variety of smaller carbonyl compounds.
While direct photolysis by UV radiation is a common degradation pathway for many organic compounds, specific studies detailing the direct photolytic degradation pathways of 5,9-Dodecadien-2-one, 6,10-dimethyl- are not extensively documented in the reviewed literature. However, it is plausible that, like other ketones with unsaturated bonds, it would undergo photochemical reactions in the presence of sunlight.
Table 1: Potential Photolytic Degradation Products of 5,9-Dodecadien-2-one, 6,10-dimethyl- via Ozonolysis
| Reactant | Degradation Process | Potential Products |
| 5,9-Dodecadien-2-one, 6,10-dimethyl- | Ozonolysis | Acetone, 4-oxopentanal, 4-methyl-4-hexenal |
Note: The products listed are inferred from the known mechanisms of ozonolysis on alkenes.
Biodegradation by Environmental Microorganisms
The biodegradation of terpenoids by microorganisms is a key process in their environmental removal. While specific studies on the microbial degradation of 5,9-Dodecadien-2-one, 6,10-dimethyl- are limited, the metabolic pathways for similar acyclic terpenoids have been investigated in various bacteria.
Genera such as Pseudomonas and Corynebacterium are known to metabolize acyclic terpenoids. frontiersin.orgnih.gov The degradation pathways typically commence with the oxidation of a terminal methyl group or an alcohol functional group to a carboxylic acid. This is then followed by a process analogous to fatty acid beta-oxidation, which shortens the carbon chain.
For 5,9-Dodecadien-2-one, 6,10-dimethyl-, it is hypothesized that microorganisms would initiate degradation by oxidizing one of the terminal methyl groups of the dimethylallyl or geranyl moieties. The resulting carboxylic acid would then undergo further catabolism. It is also noteworthy that geranylacetone has demonstrated antimicrobial properties, which could potentially influence the rate and extent of its biodegradation by certain microbial communities. researchgate.net
Table 2: Genera of Microorganisms with Potential for Acyclic Terpenoid Degradation
| Microbial Genus | Known Acyclic Terpenoid Substrates | Potential Degradation Capability |
| Pseudomonas | Citronellol, Geraniol | High |
| Corynebacterium | Squalene and its analogs | High |
| Rhodococcus | Monoterpenes | Moderate |
Chemical Stability in Various Environmental Matrices (e.g., changes during storage in pyroligneous liquor)
The chemical stability of 5,9-Dodecadien-2-one, 6,10-dimethyl- can vary significantly depending on the environmental matrix. An interesting finding regarding its stability comes from studies on pyroligneous liquor (wood vinegar), a complex aqueous mixture derived from the pyrolysis of wood.
Research on the chemical composition of pyroligneous liquor from Eucalyptus wood during storage has shown that 5,9-Dodecadien-2-one, 6,10-dimethyl- is not present in the fresh liquor. However, it is detected as a new compound after 11 and 19 months of storage. researchgate.net This indicates that this compound is not inherently unstable in this matrix but is rather formed over time from the degradation or rearrangement of other precursor compounds present in the pyroligneous liquor.
This formation suggests that the complex chemical environment of pyroligneous liquor, which contains a variety of reactive oxygenated compounds, facilitates chemical reactions that lead to the synthesis of 5,9-Dodecadien-2-one, 6,10-dimethyl-.
Table 3: Detection of 5,9-Dodecadien-2-one, 6,10-dimethyl- in Pyroligneous Liquor Over Time
| Storage Time | Detection Status | Implication |
| Freshly Produced | Not Detected | Precursors are present but the compound has not yet formed. |
| 11 Months | Detected | Compound is formed through chemical reactions during storage. |
| 19 Months | Detected | Compound persists and may reach a stable concentration. |
Future Research Directions and Applications in Basic Science
Elucidation of Novel Biosynthetic Enzymes Specific to 5,9-Dodecadien-2-one, 6,10-dimethyl-
The biosynthesis of isoprenoids, such as 5,9-Dodecadien-2-one, 6,10-dimethyl-, in insects is a complex process involving a series of enzymatic reactions. A key area of future research will be the identification and characterization of the specific enzymes involved in its production.
In insects, the biosynthesis of juvenile hormones and other isoprenoids begins with the mevalonate (MVA) pathway, which produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) nih.govnih.gov. These precursors are then assembled into larger isoprenoid chains. The biosynthesis of a C12 ketone like 5,9-Dodecadien-2-one, 6,10-dimethyl- likely involves modifications of a farnesyl pyrophosphate (FPP) precursor, a C15 intermediate nih.gov.
Future research should focus on identifying the specific enzymes responsible for the chain shortening and oxidation steps that convert FPP to the final ketone structure. This could involve a combination of transcriptomic and proteomic analyses of insect tissues known to produce similar compounds, such as the corpora allata, the primary site of juvenile hormone synthesis wikipedia.orgnih.gov. The identification of novel cytochrome P450 enzymes or dehydrogenases will be crucial in understanding the complete biosynthetic pathway.
Table 1: Key Enzyme Classes in Isoprenoid Biosynthesis
| Enzyme Class | Function in Isoprenoid Biosynthesis | Potential Role in 5,9-Dodecadien-2-one, 6,10-dimethyl- Synthesis |
| Acetoacetyl-CoA thiolase | Condensation of acetyl-CoA units in the MVA pathway nih.gov | Initial steps of precursor synthesis |
| HMG-CoA synthase | Formation of HMG-CoA in the MVA pathway nih.gov | Initial steps of precursor synthesis |
| HMG-CoA reductase | Rate-limiting step in the MVA pathway nih.gov | Regulation of precursor availability |
| Farnesyl pyrophosphate synthase | Synthesis of the C15 precursor, FPP nih.gov | Formation of the carbon backbone |
| Cytochrome P450 monooxygenases | Oxidative modifications, including epoxidation and hydroxylation nih.gov | Chain cleavage and ketone formation |
| Dehydrogenases | Oxidation of alcohols to aldehydes or ketones | Final oxidation step to form the ketone |
| Methyltransferases | Addition of methyl groups | Potential modification of the isoprenoid backbone |
Advanced Synthetic Route Development for Specific Stereoisomers
The presence of stereocenters and double bonds in 5,9-Dodecadien-2-one, 6,10-dimethyl- means that it can exist as multiple stereoisomers. In insects, often only one specific stereoisomer is biologically active wikipedia.org. Therefore, the development of synthetic routes that can selectively produce each stereoisomer is of high importance for studying its biological function.
Modern synthetic organic chemistry offers a variety of powerful tools for stereoselective synthesis. Techniques such as asymmetric epoxidation, dihydroxylation, and the use of chiral catalysts can be employed to control the stereochemistry of the final product wikipedia.orgrsc.org. For instance, organoborane chemistry can be utilized for the stereoselective synthesis of Z- and E-alkenes, which is relevant for establishing the correct geometry of the double bonds in the target molecule jlu.edu.cn.
Future research in this area will likely focus on developing highly efficient and scalable synthetic strategies. This could involve the use of biocatalysis, employing enzymes like ketoreductases to achieve high enantioselectivity in the formation of chiral centers frontiersin.orgencyclopedia.pub. The synthesis of all possible stereoisomers will be essential for detailed structure-activity relationship studies.
Deeper Understanding of Semiochemical Coding and Olfactory Receptor Interactions
Given its structural resemblance to known insect pheromones, 5,9-Dodecadien-2-one, 6,10-dimethyl- may function as a semiochemical, a chemical signal that mediates interactions between organisms plantprotection.plpressbooks.pubwikipedia.org. A critical area of future research is to understand how this molecule is detected by insect olfactory systems and how the resulting neural signals are processed to elicit a behavioral response.
The insect olfactory system is incredibly sensitive and specific. Odorant molecules are detected by olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs) housed in sensilla on the antennae oup.com. Each OSN typically expresses a single type of OR, and each OR can recognize a specific range of odorants oup.comresearchgate.net. The combinatorial code generated by the activation of different ORs allows the insect to distinguish between a vast array of chemical cues oup.com.
Future studies should aim to identify the specific ORs that bind to 5,9-Dodecadien-2-one, 6,10-dimethyl-. This can be achieved using techniques such as in-situ hybridization to locate the expression of specific OR genes in the antennae, followed by functional characterization of these receptors in heterologous expression systems. Electrophysiological techniques, such as single-sensillum recordings and electroantennography (EAG), can be used to measure the response of the insect antenna to different stereoisomers of the compound, providing insights into the specificity of the olfactory system wiley.com.
Table 2: Techniques for Studying Olfactory Receptor Interactions
| Technique | Application | Information Gained |
| Electroantennography (EAG) | Measures the overall electrical response of the antenna to an odorant | Gross sensitivity of the antenna to the compound |
| Gas Chromatography-Electroantennographic Detection (GC-EAD) | Separates volatile compounds and measures the antennal response to each | Identifies biologically active components in a mixture wiley.com |
| Single-Sensillum Recording (SSR) | Records the activity of individual olfactory sensory neurons | Specificity and sensitivity of individual neurons to different stereoisomers |
| In-situ Hybridization | Visualizes the location of specific OR gene expression in the antenna | Identifies which sensilla house neurons responsive to the compound |
| Heterologous Expression of ORs | Expresses insect ORs in cell lines to test their response to odorants | Confirms the specific ORs that bind to the compound |
Development of Advanced Analytical Platforms for Detection in Complex Biological and Environmental Mixtures
To study the role of 5,9-Dodecadien-2-one, 6,10-dimethyl- in a biological or ecological context, it is essential to have sensitive and selective analytical methods for its detection and quantification in complex matrices, such as insect tissues, hemolymph, or air samples.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and commonly used technique for the analysis of volatile and semi-volatile organic compounds, including insect pheromones lifeasible.comnih.govmdpi.com. The use of high-resolution capillary GC columns is crucial for separating different isomers of a compound acs.org. For enhanced sensitivity, techniques like solid-phase microextraction (SPME) can be used to pre-concentrate the analyte from a sample before GC-MS analysis nih.govresearchgate.net.
Future advancements in analytical platforms could involve the development of novel stationary phases for GC columns that provide better separation of stereoisomers. Furthermore, the use of multidimensional GC (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) could provide even greater resolving power and sensitivity for analyzing complex biological samples. The development of portable and field-deployable analytical devices, such as handheld GC-MS systems or biosensors, would also be highly valuable for real-time monitoring of this compound in its natural environment.
Q & A
Basic Research Questions
Q. What are the primary methods for identifying and confirming the structure of 5,9-Dodecadien-2-one, 6,10-dimethyl- in laboratory settings?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to assign chemical shifts to specific functional groups (e.g., ketone at δ ~2.1 ppm for the carbonyl group) and olefinic protons (δ 5.0–5.5 ppm for diene systems) .
- Mass Spectrometry (MS) : Use EI-MS to confirm the molecular ion peak (m/z 194.3) and fragmentation patterns consistent with its unsaturated ketone structure .
- Infrared (IR) Spectroscopy : Identify characteristic absorption bands for the carbonyl group (~1700–1750 cm) and C=C bonds (~1640 cm) .
Q. How can researchers ensure high purity of 5,9-Dodecadien-2-one, 6,10-dimethyl- during synthesis or isolation?
- Methodological Answer :
- Gas Chromatography (GC) : Employ GC with flame ionization detection (FID) to assess purity (≥97% as per analytical standards) .
- Distillation : Use fractional distillation under reduced pressure (boiling point ~256°C at 760 mmHg) to separate impurities .
- Column Chromatography : Purify crude mixtures using silica gel columns with non-polar eluents (e.g., hexane/ethyl acetate) to resolve isomers .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye irritation (classified as Skin Irrit. 2) .
- Ventilation : Use fume hoods to minimize inhalation risks due to volatile organic compound (VOC) emissions .
- Waste Disposal : Follow guidelines for hazardous waste (WGK 2 classification) and avoid aquatic release due to chronic toxicity .
Advanced Research Questions
Q. How can the stereoisomerism of 5,9-Dodecadien-2-one, 6,10-dimethyl- be resolved, and what analytical techniques are most effective?
- Methodological Answer :
- Chiral Chromatography : Use chiral stationary phases (e.g., β-cyclodextrin columns) to separate (E)- and (Z)-isomers .
- Polarimetry : Measure optical rotation for enantiomeric excess determination if chiral centers are present .
- Nuclear Overhauser Effect (NOE) NMR : Detect spatial proximity of protons in specific isomers to assign stereochemistry .
Q. What experimental strategies can elucidate the compound’s role in biological systems, such as its interaction with carotenoid-related volatiles?
- Methodological Answer :
- Metabolic Profiling : Use transgenic plant models (e.g., tomatoes) to study ethylene-regulated pathways linking the compound to lycopene biosynthesis .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify volatile emissions in controlled ozone environments to assess oxidative degradation products .
- Enzyme Inhibition Assays : Test its effect on key enzymes (e.g., terpene synthases) using in vitro kinetic studies .
Q. How can researchers address contradictions in reported physical properties (e.g., boiling point, refractive index) across studies?
- Methodological Answer :
- Calibration Standards : Cross-validate instruments with certified reference materials (e.g., NIST standards) .
- Isomer-Specific Analysis : Ensure studies specify isomer ratios (e.g., (E)- vs. (Z)-), as mixtures may skew data .
- Reproducibility Checks : Replicate experiments under identical conditions (temperature, pressure) to resolve discrepancies .
Reproducibility and Reporting Standards
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
